molecular formula C10H11N3 B3104292 2,5-Dimethylquinazolin-4-amine CAS No. 147006-55-1

2,5-Dimethylquinazolin-4-amine

Cat. No. B3104292
M. Wt: 173.21 g/mol
InChI Key: DBMMUCPRSCZDSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05387585

Procedure details

1. 66.2 g of 2-amino-6-methylbenzonitrile and 22 g of acetonitrile are dissolved in 750 ml of absolute dioxan and the solution is cooled to 5° C. Subsequently, a weak stream of dry hydrogen chloride is introduced for 8 h. at 5° to 7° C. The mixture is stirred at room temperature for a further 15 h. and then again cooled to 5° C. A further 11 g of acetonitrile are added thereto, hydrochloric acid gas is introduced for 8 h. and the mixture is stirred at room temperature for a further 15 h. The suspension is subsequently evaporated at 30° C. in a vacuum. The crystalline residue is triturated with 0.71 of water, cooled to 0° to 5° C. neutralized with saturated sodium hydrogen carbonate solution and filtered. The crystals are washed with water and dried in a vacuum. There are obtained 107 g of crude 4-amino-2,5-dimethylquinazoline which still contains inorganic salts. This compound melts at 198°-199° C. after recrystallization from ethanol.
Quantity
66.2 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:3]=1[C:4]#[N:5].[C:11](#[N:13])[CH3:12].Cl>O1CCOCC1>[NH2:5][C:4]1[C:3]2[C:2](=[CH:9][CH:8]=[CH:7][C:6]=2[CH3:10])[N:1]=[C:11]([CH3:12])[N:13]=1

Inputs

Step One
Name
Quantity
66.2 g
Type
reactant
Smiles
NC1=C(C#N)C(=CC=C1)C
Name
Quantity
22 g
Type
reactant
Smiles
C(C)#N
Name
Quantity
750 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
11 g
Type
reactant
Smiles
C(C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for a further 15 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
again cooled to 5° C
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for a further 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The suspension is subsequently evaporated at 30° C. in a vacuum
CUSTOM
Type
CUSTOM
Details
The crystalline residue is triturated with 0.71 of water
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° to 5° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The crystals are washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
NC1=NC(=NC2=CC=CC(=C12)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 107 g
YIELD: CALCULATEDPERCENTYIELD 123.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.